3,5-dimethyl-N-(6-methylpyridin-2-yl)benzamide
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Overview
Description
3,5-dimethyl-N-(6-methylpyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with methyl groups at the 3 and 5 positions, and a pyridinyl group at the 6 position
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra
Mode of Action
It’s known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra . This suggests that the compound may interact with its targets in a way that inhibits the growth or survival of these bacteria.
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the metabolic pathways of mycobacterium tuberculosis h37ra .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have a similar effect.
Biochemical Analysis
Biochemical Properties
3,5-dimethyl-N-(6-methylpyridin-2-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s potential as a therapeutic agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the production of essential metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to specific enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate. Additionally, this compound can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and changes in cellular function. Studies have identified threshold effects, where the compound’s activity significantly changes at specific dosage levels. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by inhibiting or activating key enzymes, thereby affecting the levels of metabolites produced. For instance, it has been shown to inhibit enzymes involved in the synthesis of essential metabolites, leading to changes in metabolic balance. These interactions are critical for understanding the compound’s potential impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells. Studies have shown that this compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(6-methylpyridin-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylbenzoic acid and 6-methyl-2-aminopyridine.
Amide Bond Formation: The carboxylic acid group of 3,5-dimethylbenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated acid then reacts with 6-methyl-2-aminopyridine to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or aldehydes.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used under anhydrous conditions.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3,5-dimethylbenzoic acid or 3,5-dimethylbenzaldehyde.
Reduction: Formation of 3,5-dimethyl-N-(6-methylpyridin-2-yl)benzylamine.
Substitution: Formation of halogenated derivatives such as 3,5-dimethyl-4-bromo-N-(6-methylpyridin-2-yl)benzamide.
Scientific Research Applications
3,5-dimethyl-N-(6-methylpyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a probe for studying biological processes involving amide-containing compounds.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-(6-methylpyridin-2-yl)benzamide: Lacks the methyl groups at the 3 and 5 positions on the benzene ring.
3,5-dimethylbenzamide: Lacks the pyridinyl group at the 6 position.
6-methyl-2-aminopyridine: Lacks the benzamide core.
Uniqueness
3,5-dimethyl-N-(6-methylpyridin-2-yl)benzamide is unique due to the presence of both the 3,5-dimethylbenzamide core and the 6-methylpyridinyl group. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,5-dimethyl-N-(6-methylpyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-7-11(2)9-13(8-10)15(18)17-14-6-4-5-12(3)16-14/h4-9H,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUCHDWFOJXAFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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